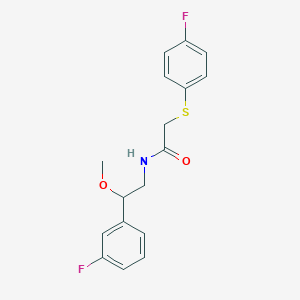

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide is a fluorinated acetamide derivative characterized by a 3-fluorophenyl group attached to a methoxyethyl chain and a 4-fluorophenylthioacetamide moiety. This compound’s structure combines electron-withdrawing fluorine atoms and a sulfur-containing thioether linkage, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYUYMINDXNHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

-

Formation of the Thioacetamide Moiety: : This can be achieved by reacting 4-fluorothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

-

Introduction of the Methoxyethyl Group: : The intermediate product is then reacted with 3-fluorophenyl-2-methoxyethylamine. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This might involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving safety and efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

-

Substitution: : The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA.

Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Bases for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Amines: From reduction of the acetamide moiety.

Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide has demonstrated various biological activities that make it a candidate for further investigation:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The presence of fluorine atoms in the structure may enhance its interaction with microbial targets, increasing efficacy against resistant strains.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the phenyl and thio groups can enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring similar moieties have shown significant growth inhibition in HT29 colon cancer cells, with IC50 values indicating potent activity.

Case Studies

Several case studies highlight the compound's potential applications:

Antimicrobial Evaluation

In vitro studies evaluated the compound's ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features significantly contributed to enhanced antibacterial activity, suggesting its use in developing new antimicrobial agents.

Cytotoxicity Assays

Cytotoxic effects were assessed on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity. This suggests that structural modifications could lead to improved therapeutic profiles.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism by which N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s 3-fluorophenyl-methoxyethyl and 4-fluorophenylthio groups distinguish it from related structures. Key comparisons include:

a) LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide)

- Structural Differences: Replaces the methoxyethyl group with a cyanopyridine ring.

- Molecular Weight : 288.06 g/mol vs. target compound (estimated ~350–370 g/mol).

b) N-(4-Fluorophenyl)-2-((3-methylphenyl)sulfanyl)acetamide

- Structural Differences : Substitutes the 3-fluorophenyl-methoxyethyl group with a simpler 3-methylphenylthio moiety.

- Functional Impact : Reduced steric bulk and electron-withdrawing effects may lower binding affinity compared to the target compound’s fluorinated groups .

c) Compound 12 ()

Heterocyclic Analogs

a) Imidazothiadiazole Derivatives ()

- Structural Differences : Incorporates fused imidazo[2,1-b][1,3,4]thiadiazole rings.

- Functional Impact : These heterocycles improve antibacterial and anti-inflammatory activities, likely due to increased rigidity and hydrogen bonding .

b) Pyrimidinylthioacetamides ()

- Structural Differences : Includes pyrimidine rings (e.g., 2h: 4-(4-fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl).

Pharmacokinetic and Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., LBJ-03).

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorophenyl groups : These enhance lipophilicity and may influence the compound's interaction with biological targets.

- Thioacetamide moiety : This functional group is often associated with various biological activities.

Molecular Formula : CHFNOS

Molecular Weight : 363.4 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, impacting signaling pathways associated with inflammation and pain.

- Antioxidant Properties : The presence of fluorinated groups may enhance its ability to scavenge free radicals, offering protective effects against oxidative stress.

Biological Activities

The biological activities of this compound have been assessed in various studies:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC values indicate potent activity compared to standard chemotherapeutic agents.

- Anti-inflammatory Effects : Research has shown that the compound reduces pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table of Biological Activities

Case Studies

- Case Study on Antitumor Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction.

- Case Study on Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.